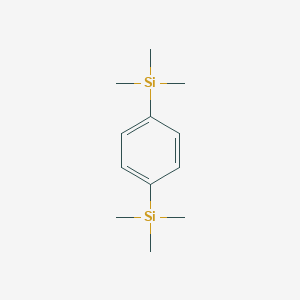

1,4-Bis(trimethylsilyl)benzene

Vue d'ensemble

Description

1,4-Bis(trimethylsilyl)benzene, also known as BTSB, is an organosilicon compound that is widely used in organic synthesis and pharmaceutical research. BTSB has been used for a variety of applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new drugs. BTSB has also been used as a catalyst in the synthesis of polymers, as a stabilizer for organic solvents, and as a reagent for the synthesis of organosilicon compounds.

Applications De Recherche Scientifique

Synthesis of Luminescent and Organometallic Compounds

1,4-Bis(trimethylsilyl)benzene is used as a starting material for synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Efficient methods have been developed for the synthesis of functionalized bis(trimethylsilyl)benzenes, which are used in Suzuki and Stille coupling reactions, and as Suzuki reagents (Reus et al., 2012).

Preparation of Cyclohexadiene

It can be used for the preparation of cyclohexadiene from benzene through a process involving disilylation in an inert atmosphere followed by hydrolysis in a strongly basic medium (Dunogues et al., 1972).

Creation of Cationic 1,4-Dipalladated Benzene Ring Complexes

This compound is used in the synthesis of cationic 1,4-dipalladated benzene ring complexes, which have potential applications in organometallic chemistry (Steenwinkel et al., 1997).

Development of Luminescent π-Conjugated Materials

It serves as a key starting material for the synthesis of luminescent π-conjugated materials, offering a convenient preparation method (Lorbach et al., 2010).

Solid-State Kinetics and Gas-Phase Prediction

The compound's solid-state kinetics and gas-phase predictions are studied for applications in chemical vapor deposition processes (Selvakumar et al., 2012).

Formation of Complexes with Chromium

It is utilized in the preparation of bis(trimethylsilyl-η-benzene)chromium complexes, showing ease of desilylation and the ability to form radical cations and anions (Elschenbroich et al., 1982).

Synthesis of Tetraketene

Used in the synthesis of tetraketene, demonstrating potential applications in organic synthesis and photolysis reactions (Liu & Tidwell, 1995).

Reaction with Aromatic Aldehydes

It reacts with aromatic aldehydes in the presence of titanium tetrachloride, leading to the formation of homoallylic alcohols and vinylallyl benzene derivatives (Ding et al., 2006).

Preparation of Photovoltaic Materials

The compound is used in the synthesis of 1,4-bis(alkynyl)benzene derivatives, which have potential as photovoltaic materials (Zhang et al., 2020).

Use in Polymerization Processes

It is involved in the polymerization process to create cross-conjugated polymers and hyperbranched materials (Londergan et al., 1998).

Mécanisme D'action

Target of Action

1,4-Bis(trimethylsilyl)benzene, also known as p-Phenylenebis(trimethylsilane), is primarily used in the field of materials science and analytical chemistry

Mode of Action

The compound interacts with its environment through its chemical structure, which includes two trimethylsilyl groups attached to a benzene ring . This structure allows it to participate in various chemical reactions, particularly those involving silicon-carbon bonds.

Biochemical Pathways

It plays a crucial role in the synthesis of silicon carbide coatings using plasma-assisted chemical vapor deposition (cvd) processes .

Result of Action

In material science, the use of this compound as a precursor in the development of silicon carbide coatings can result in materials with enhanced properties, such as improved hardness, thermal stability, and resistance to wear . In analytical chemistry, it serves as a secondary standard in quantitative NMR (qNMR) spectroscopy and as an internal standard for quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .

Safety and Hazards

Orientations Futures

1,4-Bis(trimethylsilyl)benzene has received attention because of its stability under normal conditions, volatility, absence of chlorine, and ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable compound for future research and applications, particularly in the field of materials science .

Propriétés

IUPAC Name |

trimethyl-(4-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBTKMAZQNKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157223 | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-70-5 | |

| Record name | 1,4-Bis(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

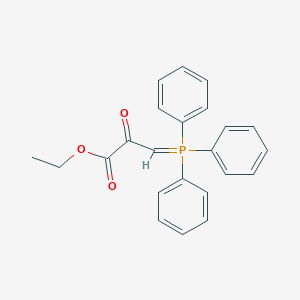

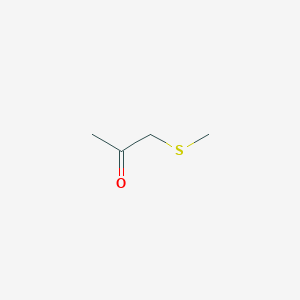

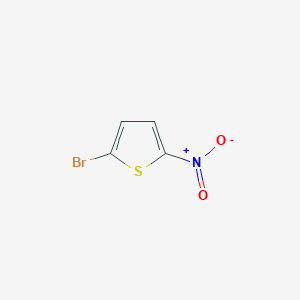

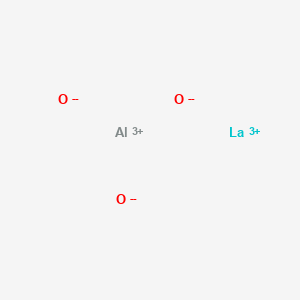

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-bis(trimethylsilyl)benzene?

A1: this compound has the molecular formula C12H22Si2 and a molecular weight of 222.48 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H, 13C, 29Si): Provides information about the compound's structure, including the chemical environment of the hydrogen, carbon, and silicon atoms. [, , ]

- IR Spectroscopy: Identifies functional groups present in the molecule through their characteristic vibrational frequencies. []

Q3: Is this compound stable under ambient conditions?

A3: Yes, this compound is an easily weighable solid that is stable under standard laboratory conditions. []

Q4: What are some applications of this compound?

A4: this compound finds diverse applications, including:

- Precursor for Silicon Carbide (SiC): Serves as a potential precursor for the synthesis of high-quality silicon carbide coatings. [, , ]

- Internal Standard in Quantitative NMR (qNMR): Used as a reliable internal standard for quantitative NMR analysis, particularly in the pharmaceutical and food industries. [, , , , ]

- Reagent in Organic Synthesis: Employed as a starting material for the synthesis of various organosilicon compounds, for example, through regiospecific metalation reactions. []

- Additive in UV Nanoimprint Lithography: Acts as an additive in UV nanoimprint lithography to enhance the durability of resist patterns during oxygen reactive ion etching (O2 RIE). []

Q5: How is this compound used as an internal standard in qNMR?

A5: this compound possesses desirable properties for qNMR analysis:

- Single, Strong 1H NMR Signal: Exhibits a strong singlet in its 1H NMR spectrum in a region often free of other signals, simplifying quantification. [, ]

- Good Solubility: Dissolves readily in common deuterated solvents like DMSO-d6, facilitating sample preparation. []

- Known Purity: Certified reference materials with precisely determined purities are available, ensuring accurate quantification. [, , ]

Q6: How does the structure of this compound contribute to its suitability for specific applications?

A6: The symmetric structure with two trimethylsilyl groups at the para positions of the benzene ring influences its properties and applications:

- Symmetry and Packing: Contributes to its crystalline nature, affecting its thermal properties and suitability as a precursor for SiC materials. [, , ]

- Reactivity: The trimethylsilyl groups can be selectively cleaved or functionalized, allowing for the synthesis of diverse organosilicon compounds. [, ]

- Electronic Effects: The electron-donating nature of the trimethylsilyl groups influences the reactivity of the aromatic ring, making it amenable to specific chemical transformations. [, ]

Q7: Have there been any computational studies on this compound?

A7: Yes, computational chemistry methods, such as DFT calculations, have been employed to study:

- Crystal Structure and Molecular Energetics: Investigate the arrangement of molecules in the solid state and predict their stability. []

- Conformational Analysis: Explore the preferred conformations of the molecule, including the orientation of the trimethylsilyl groups relative to the benzene ring. []

Q8: What analytical techniques are used to characterize and quantify this compound?

A8: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies components in complex mixtures, often used to analyze reaction products or natural product extracts. [, , ]

- High-Performance Liquid Chromatography (HPLC): Separates and quantifies compounds based on their interactions with a stationary phase. [, ]

- Quantitative NMR (qNMR): Determines the concentration of a compound in a solution based on the integrated intensity of its NMR signals, especially using this compound-d4 as an internal standard. [, , ]

Q9: How are analytical methods validated for the analysis of this compound?

A9: Validation of analytical methods is crucial to ensure accuracy, precision, and reliability:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)